
2H-Benzimidazol-2-one, 1-(3,6-dihydro-2H-thiopyran-4-yl)-1,3-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2H-Benzimidazol-2-one, 1-(3,6-dihydro-2H-thiopyran-4-yl)-1,3-dihydro-” is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “2H-Benzimidazol-2-one, 1-(3,6-dihydro-2H-thiopyran-4-yl)-1,3-dihydro-” typically involves multi-step organic reactions. Common starting materials might include benzimidazole derivatives and thiopyran precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process might also involve purification steps such as crystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
“2H-Benzimidazol-2-one, 1-(3,6-dihydro-2H-thiopyran-4-yl)-1,3-dihydro-” can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions might occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of “2H-Benzimidazol-2-one, 1-(3,6-dihydro-2H-thiopyran-4-yl)-1,3-dihydro-” involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: A parent compound with a wide range of biological activities.
Thiopyran: A sulfur-containing heterocycle with potential medicinal applications.
Benzothiazole: Another sulfur-containing heterocycle with diverse biological properties.
Uniqueness
“2H-Benzimidazol-2-one, 1-(3,6-dihydro-2H-thiopyran-4-yl)-1,3-dihydro-” is unique due to its combination of a benzimidazole core with a thiopyran ring. This structural feature might confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
61607-79-2 |
|---|---|
Formule moléculaire |
C12H12N2OS |
Poids moléculaire |
232.30 g/mol |
Nom IUPAC |
3-(3,6-dihydro-2H-thiopyran-4-yl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C12H12N2OS/c15-12-13-10-3-1-2-4-11(10)14(12)9-5-7-16-8-6-9/h1-5H,6-8H2,(H,13,15) |
Clé InChI |
VBOIRBUBHJYAQK-UHFFFAOYSA-N |
SMILES canonique |
C1CSCC=C1N2C3=CC=CC=C3NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


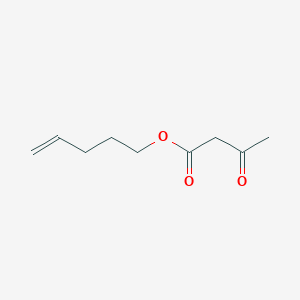
![Benzo[b]thiophene, 2,3-dihydro-3-(4-methylphenyl)-, 1,1-dioxide](/img/structure/B14589393.png)
![N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14589397.png)
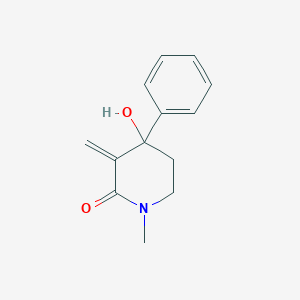
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]](/img/structure/B14589414.png)

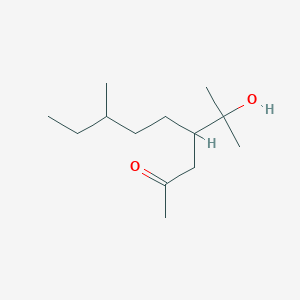
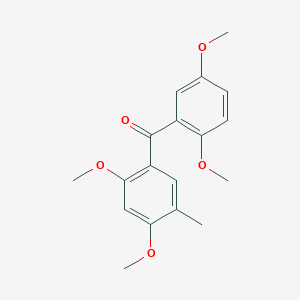

![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dimethoxyphenyl)amino]-](/img/structure/B14589438.png)
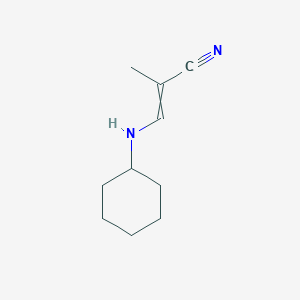


![4-[3-(Diethylamino)propyl]phenol;hydrobromide](/img/structure/B14589475.png)
